1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione
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Overview
Description
1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes two benzyl groups and a piperidine ring with a ketone and a dione functionality. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring. This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines with suitable carbonyl compounds.
Introduction of Benzyl Groups: The benzyl groups are introduced via alkylation reactions. Benzyl bromide or benzyl chloride can be used as alkylating agents in the presence of a base like sodium hydride or potassium carbonate.
Oxidation and Ketone Formation: The introduction of the ketone and dione functionalities can be achieved through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone and dione functionalities to alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Benzyl bromide or benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione: Unique due to its dual benzyl groups and specific functional groups.
1-benzyl-3-oxo-4-piperidinecarboxylate: Similar structure but with different functional groups.
1-benzyl-4-ethoxycarbonyl-3-piperidone: Another piperidine derivative with distinct functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3E)-1-benzyl-3-(1-benzyl-2-oxopiperidin-4-ylidene)piperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-21-12-14-26(17-19-9-5-2-6-10-19)24(29)23(21)20-11-13-25(22(28)15-20)16-18-7-3-1-4-8-18/h1-10H,11-17H2/b23-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXDVIMGGTUSDV-BSYVCWPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1=C2C(=O)CCN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)C/C1=C/2\C(=O)CCN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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